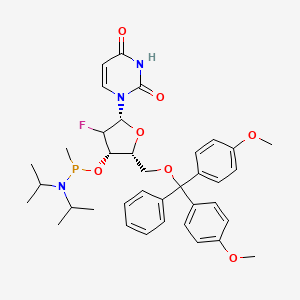
5'-O-DMTr-2'-FU-methyl phosphonamidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-2’-FU-methyl phosphonamidite involves several steps. The starting material, 2’-deoxy-2’-fluorouridine, undergoes protection of the 5’-hydroxyl group with a dimethoxytrityl (DMTr) group. . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the sensitive phosphonamidite group.
Industrial Production Methods
Industrial production of 5’-O-DMTr-2’-FU-methyl phosphonamidite follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is usually stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-DMTr-2’-FU-methyl phosphonamidite primarily undergoes substitution reactions, particularly in the context of oligonucleotide synthesis. The phosphonamidite group reacts with the 5’-hydroxyl group of a nucleoside to form a phosphite triester intermediate, which is subsequently oxidized to a phosphate triester .
Common Reagents and Conditions
Common reagents used in these reactions include tetrazole as an activator and iodine or tert-butyl hydroperoxide as oxidizing agents. The reactions are typically carried out in anhydrous acetonitrile under inert atmosphere .
Major Products
The major products formed from these reactions are oligonucleotides with modified nucleosides, which have applications in various fields of research .
Applications De Recherche Scientifique
5’-O-DMTr-2’-FU-methyl phosphonamidite has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5’-O-DMTr-2’-FU-methyl phosphonamidite involves its incorporation into oligonucleotides during synthesis. The modified nucleosides can alter the properties of the resulting oligonucleotides, such as increased stability and binding affinity to target sequences . These modifications can affect various molecular targets and pathways, including DNA and RNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-DMTr-2’,2’-difluoro-dC (Bz)-methyl phosphonamidite: A purine nucleoside analog with broad antitumor activity.
5’-O-DMTr-2’-O-4’-C-Locked-5-Me-C (Ac) Phosphoramidite: Used in the synthesis of locked nucleic acids, which have enhanced binding affinity and stability.
5’-O-DMTr-2’-O-MOE-inosine-3’-P-methyl phosphonamidite: A purine nucleoside analog with anticancer properties.
Uniqueness
5’-O-DMTr-2’-FU-methyl phosphonamidite is unique due to the presence of a fluorine atom at the 2’ position, which enhances the stability and binding affinity of the resulting oligonucleotides . This makes it particularly valuable in the development of therapeutic agents and diagnostic tools.
Propriétés
Formule moléculaire |
C37H45FN3O7P |
|---|---|
Poids moléculaire |
693.7 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-fluorooxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C37H45FN3O7P/c1-24(2)41(25(3)4)49(7)48-34-31(47-35(33(34)38)40-22-21-32(42)39-36(40)43)23-46-37(26-11-9-8-10-12-26,27-13-17-29(44-5)18-14-27)28-15-19-30(45-6)20-16-28/h8-22,24-25,31,33-35H,23H2,1-7H3,(H,39,42,43)/t31-,33?,34+,35-,49?/m1/s1 |
Clé InChI |
XUSXWHAYFLUNDK-MGQFFSBOSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(C)O[C@H]1[C@H](O[C@H](C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canonique |
CC(C)N(C(C)C)P(C)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


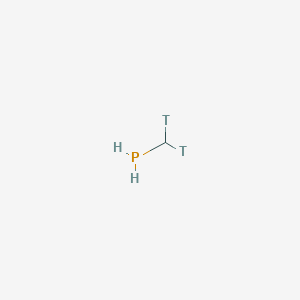
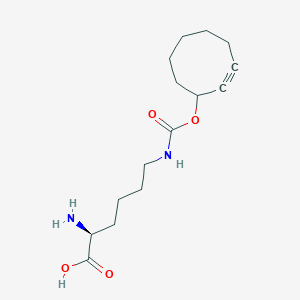

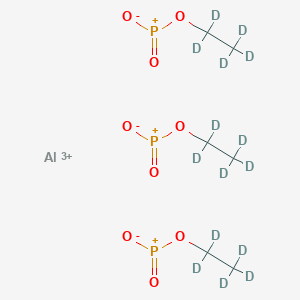

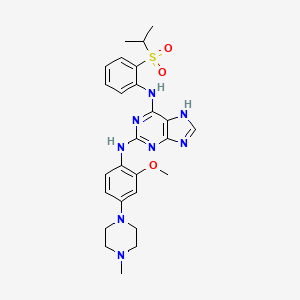
![H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)
![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)
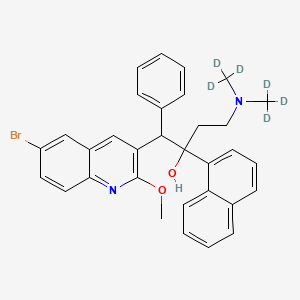
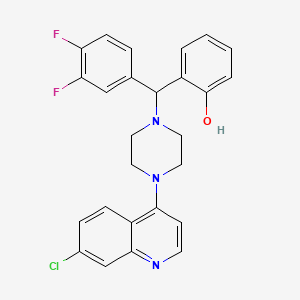


![5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one](/img/structure/B12381862.png)
![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate](/img/structure/B12381864.png)
